molecular formula C6H10N2OS B13339028 2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine

2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine

Cat. No.: B13339028
M. Wt: 158.22 g/mol
InChI Key: SURPEABJPXXBJX-UHFFFAOYSA-N
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Description

2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of 1,3-thiazole derivatives with appropriate methoxy and amine substituents. One common method involves the reaction of 1,3-thiazole-5-carbaldehyde with methoxyamine hydrochloride under basic conditions to form the intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various downstream effects, such as the inhibition of cell growth or the induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine is unique due to its specific combination of methoxy and amine groups attached to the thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

2-methoxy-2-(1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C6H10N2OS/c1-9-5(2-7)6-3-8-4-10-6/h3-5H,2,7H2,1H3

InChI Key

SURPEABJPXXBJX-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CN=CS1

Origin of Product

United States

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